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molecular formula C7H8ClN B140736 2-Chloro-6-methylaniline CAS No. 87-63-8

2-Chloro-6-methylaniline

Cat. No. B140736
M. Wt: 141.60 g/mol
InChI Key: WFNLHDJJZSJARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101637B2

Procedure details

A solution of 2-chloro-6-methyl-phenylamine (500 mg, 3.53 mmol) m H2SO4 (1.37 mL) was diluted by adding over 15 min 2 mL of water in order to maintain a temperature below 90° C. Then the reaction mixture was cooled to 5-10° C. and a solution of sodium nitrite (246 mg, 3.57 mmol) in water (1 mL) was added over 2 hours. The resulting diazonium solution was then added to a solution of sodium acetate (5.21 g, 63.6 mmol) in water (20 mL) at a temperature maintained between 65 to 75° C. The resulting precipitate with filtered and treated with a solution of NaOH (6.00 g) in water (100 mL) at 95-100. The aqueous phase was separated while hot from the small amount of black tarry by-products, cooled to 50-6° C. and acidified with HCl (37%, 12.5 mL). The reaction mixture was cooled down to room temperature, the resulting precipitate was filtered, was washed thrice with cold water and was dried under vacuum to yield 7-chloro-1H-indazole (220 mg, 1.44 mmol, 41%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.21 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH2:9].OS(O)(=O)=O.[N:15]([O-])=O.[Na+].C([O-])(=O)C.[Na+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:9][N:15]=[CH:8]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)N
Name
Quantity
1.37 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
246 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.21 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature below 90° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained between 65 to 75° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate with filtered
ADDITION
Type
ADDITION
Details
treated with a solution of NaOH (6.00 g) in water (100 mL) at 95-100
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated while hot from the small amount of black tarry by-products
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 50-6° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
was washed thrice with cold water
CUSTOM
Type
CUSTOM
Details
was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C2C=NNC12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.44 mmol
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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